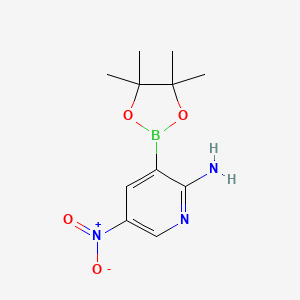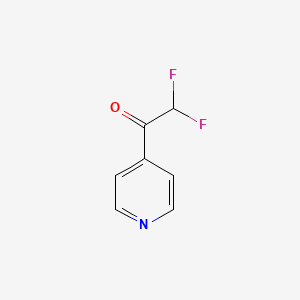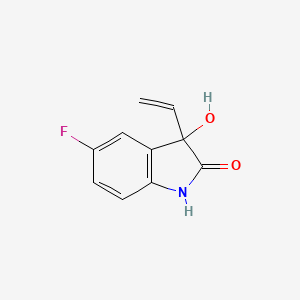
5-Fluoro-3-hydroxy-3-vinylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-hydroxy-3-vinylindolin-2-one is a synthetic indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound’s structure includes a fluorine atom at the 5th position, a hydroxyl group at the 3rd position, and a vinyl group at the 3rd position of the indolin-2-one core. This unique arrangement of functional groups contributes to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-hydroxy-3-vinylindolin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine, hydroxyl, and vinyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-3-hydroxy-3-vinylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 5-Fluoro-3-oxo-3-vinylindolin-2-one.
Reduction: Formation of 5-Fluoro-3-hydroxy-3-ethylindolin-2-one.
Substitution: Formation of 5-substituted-3-hydroxy-3-vinylindolin-2-one derivatives.
Aplicaciones Científicas De Investigación
5-Fluoro-3-hydroxy-3-vinylindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-hydroxy-3-vinylindolin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The hydroxyl and vinyl groups contribute to its reactivity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-3-hydroxy-3-phenylindolin-2-one
- 5-Fluoro-3-hydroxy-3-methylindolin-2-one
- 5-Fluoro-3-hydroxy-3-ethylindolin-2-one
Uniqueness
5-Fluoro-3-hydroxy-3-vinylindolin-2-one is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of fluorine, hydroxyl, and vinyl groups in the indolin-2-one core makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H8FNO2 |
|---|---|
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
3-ethenyl-5-fluoro-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C10H8FNO2/c1-2-10(14)7-5-6(11)3-4-8(7)12-9(10)13/h2-5,14H,1H2,(H,12,13) |
Clave InChI |
UAGJBLUURQIOBP-UHFFFAOYSA-N |
SMILES canónico |
C=CC1(C2=C(C=CC(=C2)F)NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)

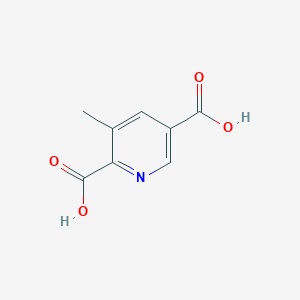
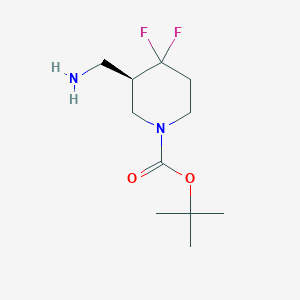

![{[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene](/img/structure/B11756416.png)
![tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate](/img/structure/B11756422.png)

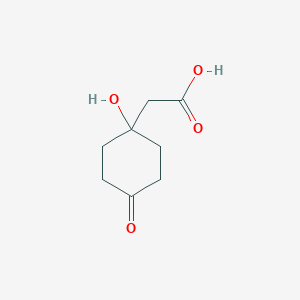

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756433.png)
